molecular formula C19H20N2O6S B2673624 2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide CAS No. 2034442-09-4

2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2673624
CAS No.: 2034442-09-4
M. Wt: 404.44
InChI Key: WBDMKLLWOLQMOD-UHFFFAOYSA-N
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Description

2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-tumor, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and reduce side reactions . The use of continuous flow reactors can also improve scalability and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can modify the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the sulfamoyl group can produce 2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)amino)phenoxy)acetamide.

Scientific Research Applications

2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes . Additionally, the sulfamoyl group can inhibit enzymes involved in cell division, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide stands out due to its unique combination of a benzofuran ring and a sulfamoyl group, which imparts distinct biological activities and chemical reactivity. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[[2-(1-benzofuran-2-yl)-2-hydroxypropyl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-19(23,17-10-13-4-2-3-5-16(13)27-17)12-21-28(24,25)15-8-6-14(7-9-15)26-11-18(20)22/h2-10,21,23H,11-12H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDMKLLWOLQMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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